Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430857
InChI: InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3
SMILES:
Molecular Formula: C11H19BrN2O3Si
Molecular Weight: 335.27 g/mol

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC17430857

Molecular Formula: C11H19BrN2O3Si

Molecular Weight: 335.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate -

Specification

Molecular Formula C11H19BrN2O3Si
Molecular Weight 335.27 g/mol
IUPAC Name methyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate
Standard InChI InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3
Standard InChI Key ZYIJTUMZTHJXGQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=CN1COCC[Si](C)(C)C)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a five-membered imidazole ring substituted at positions 1, 4, and 5. Key functional groups include:

  • Bromine at position 4, enhancing electrophilic reactivity for cross-coupling reactions.

  • A 2-(trimethylsilyl)ethoxymethyl (SEM) group at position 1, serving as a protective group for nitrogen atoms during multi-step syntheses .

  • A methyl ester at position 5, which can be hydrolyzed to a carboxylic acid for further derivatization.

The InChIKey (ZYIJTUMZTHJXGQ-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(N=CN1COCCSi(C)C)Br) representations confirm its stereochemical uniqueness .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉BrN₂O₃Si
Molecular Weight335.27 g/mol
IUPAC NameMethyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate
CAS Number2387597-15-9
PubChem CID155893028

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary steps:

  • Imidazole Ring Formation: Cyclocondensation of glyoxal with ammonium acetate yields the imidazole scaffold .

  • Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions.

  • SEM Protection and Esterification: Sequential protection of the N1 nitrogen with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) followed by esterification with methyl chloroformate .

A patent (CN111269183A) describes analogous methods for brominated imidazole derivatives, highlighting the use of Pd-catalyzed cross-coupling to introduce aryl groups post-bromination .

Applications in Drug Discovery

Kinase Inhibitor Development

The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling the synthesis of biaryl imidazoles. These derivatives show promise as:

  • BTK (Bruton’s Tyrosine Kinase) Inhibitors: Potential therapeutics for autoimmune diseases.

  • EGFR (Epidermal Growth Factor Receptor) Antagonists: Investigated for non-small cell lung cancer .

Prodrug Design

The SEM group’s pH-sensitive cleavage under acidic conditions allows targeted drug release in tumor microenvironments. For example, SEM-protected imidazoles exhibit 10-fold higher stability in plasma compared to unprotected analogs.

Future Research Directions

Structural Modifications

  • SEM Group Replacement: Investigating tert-butyldimethylsilyl (TBS) or p-methoxybenzyl (PMB) groups to alter hydrolysis kinetics .

  • Ester Hydrolysis: Generating the free carboxylic acid for peptide conjugation .

Biological Screening

  • In Vivo Efficacy: Evaluating pharmacokinetics in murine models of inflammation.

  • Off-Target Profiling: Assessing selectivity across 468 human kinases via kinome-wide screening .

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